molecular formula C22H23FN2O3S B2488170 N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1172281-08-1

N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2488170
CAS RN: 1172281-08-1
M. Wt: 414.5
InChI Key: LOHAIQFWSCUCKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves multiple steps, including the formation of thiazole and acetamide derivatives through condensation reactions and the introduction of specific functional groups to achieve desired chemical properties (Sunder & Maleraju, 2013), (Shams et al., 2010). These processes often involve the use of carbodiimide condensation for the linkage of molecular fragments and the introduction of substituents that influence the final compound's physical and chemical properties.

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of a thiazol ring fused with other cyclic structures, providing a rigid framework that affects their chemical behavior and interaction with biological targets. Single-crystal X-ray diffraction techniques are commonly used to confirm the structural attributes, including bond lengths, angles, and the overall 3D conformation of the synthesized compounds (Yu et al., 2014).

Chemical Reactions and Properties

Compounds such as N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide can undergo various chemical reactions, including hydrogen bonding interactions that significantly impact their physical properties and biological activities. The hydrogen bonding capabilities, in particular, play a critical role in the compound's solubility, stability, and interaction with biological molecules (Balijapalli et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and the nature of substituents attached to the core thiazol ring. These properties are critical in determining the compound's suitability for further development in pharmaceutical applications (Ahmad et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles or electrophiles, the potential for undergoing oxidation or reduction, and the ability to form complexes with metals or other organic molecules, are integral to understanding the compound's behavior in chemical and biological systems. These properties are often studied through computational and experimental methods to predict the compound's interaction with various enzymes, receptors, and other biological targets (Kumar et al., 2020).

Scientific Research Applications

Synthesis and Characterization of Related Compounds

Several studies have focused on synthesizing novel compounds with potential biological activities. For instance, Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-thioxothiazolidin-3-yl acetamides, demonstrating the process of creating new molecules and assessing their anti-inflammatory activities (Sunder & Maleraju, 2013). Similarly, Shams et al. (2010) reported on the synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, exploring their antitumor activities (Shams et al., 2010).

Biological and Pharmacological Activities

Research into the biological and pharmacological activities of similar compounds has yielded promising results. For example, the study by Chkirate et al. (2019) on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives revealed significant antioxidant activity, highlighting the potential therapeutic applications of these compounds (Chkirate et al., 2019). Alqahtani and Bayazeed (2020) synthesized pyridine-linked thiazole hybrids, studying their cytotoxicity properties against various cancer cell lines, which underscores the importance of structural modification in enhancing biological activity (Alqahtani & Bayazeed, 2020).

Advanced Applications

The work by Mary et al. (2020) on benzothiazolinone acetamide analogs illustrates the integration of spectroscopic and quantum mechanical studies to evaluate ligand-protein interactions and photovoltaic efficiency, indicating the multifaceted applications of these compounds beyond traditional pharmacology (Mary et al., 2020).

properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S/c1-2-15-5-3-7-19-21(15)24-22(29-19)25(13-18-6-4-12-27-18)20(26)14-28-17-10-8-16(23)9-11-17/h3,5,7-11,18H,2,4,6,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHAIQFWSCUCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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